molecular formula C11H9NO3 B5910903 1-acetyl-5-methyl-1H-indole-2,3-dione CAS No. 118726-65-1

1-acetyl-5-methyl-1H-indole-2,3-dione

Cat. No. B5910903
CAS RN: 118726-65-1
M. Wt: 203.19 g/mol
InChI Key: WBZFMHWTHJMBGW-UHFFFAOYSA-N
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Description

1-acetyl-5-methyl-1H-indole-2,3-dione, also known as AMID, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. AMID is a derivative of indole-2,3-dione, which is a key intermediate in the synthesis of various biologically active compounds. The purpose of

Mechanism of Action

The mechanism of action of 1-acetyl-5-methyl-1H-indole-2,3-dione is not yet fully understood. However, studies have shown that 1-acetyl-5-methyl-1H-indole-2,3-dione exerts its effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell cycle progression and apoptosis. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to play a key role in the development of various diseases.
Biochemical and Physiological Effects
1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in inflammation. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-5-methyl-1H-indole-2,3-dione in lab experiments is its potent antioxidant, anti-inflammatory, and anticancer activities. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione is relatively easy to synthesize and can be obtained in its pure form. However, one of the main limitations of using 1-acetyl-5-methyl-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 1-acetyl-5-methyl-1H-indole-2,3-dione. One potential direction is the development of 1-acetyl-5-methyl-1H-indole-2,3-dione-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-5-methyl-1H-indole-2,3-dione and its effects on various signaling pathways involved in cell growth, differentiation, and survival. Finally, further studies are needed to optimize the synthesis of 1-acetyl-5-methyl-1H-indole-2,3-dione and improve its solubility in water.

Scientific Research Applications

1-acetyl-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential applications in the field of medicine. Several studies have shown that 1-acetyl-5-methyl-1H-indole-2,3-dione exhibits potent antioxidant, anti-inflammatory, and anticancer activities. 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 1-acetyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of various enzymes involved in inflammation, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

1-acetyl-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-4-9-8(5-6)10(14)11(15)12(9)7(2)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFMHWTHJMBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337205
Record name 1H-Indole-2,3-dione, 1-acetyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2,3-dione, 1-acetyl-5-methyl-

CAS RN

118726-65-1
Record name 1H-Indole-2,3-dione, 1-acetyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

With stirring at 0° C., 8.06 g (50.0 mmols) of 5-methylisatin was added by small portions to a solution of 2.00 g (50.0 mmols) of sodium hydride in toluene. While stirring under ice cooling, 4.7 ml (50.0 mmols) of acetic anhydride was dropwise added to the mixture followed by heating at 80° C. for further an hour with stirring. After completion of the reaction, an aqueous saturated sodium bicarbonate solution was added to the reaction mixture. The crystals were filtered, washed with water and dried to give 4.84 g (yield, 47%) of 1-acetyl-5-methylisatin.
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Synthesis routes and methods II

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